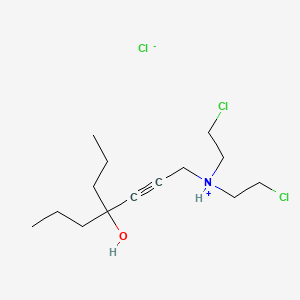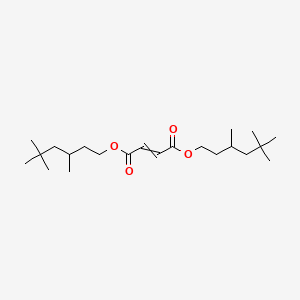
Bis(3,5,5-trimethylhexyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5,5-trimethylhexyl) maleate: is an organic compound with the molecular formula C22H40O4. It is a diester of maleic acid and 3,5,5-trimethylhexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) maleate typically involves the esterification of maleic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The ester is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3,5,5-trimethylhexyl) maleate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield maleic acid and 3,5,5-trimethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Maleic acid and 3,5,5-trimethylhexanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Maleic anhydride and other oxidation products.
Applications De Recherche Scientifique
Chemistry: Bis(3,5,5-trimethylhexyl) maleate is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of these materials, making them suitable for various applications .
Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological and medicinal applications. Its biocompatibility and low toxicity make it a candidate for use in drug delivery systems and biomedical devices .
Industry: In the industrial sector, this compound is used in the manufacture of flexible PVC, coatings, adhesives, and sealants. Its ability to improve the mechanical properties of these materials makes it valuable in various industrial applications .
Mécanisme D'action
The mechanism by which Bis(3,5,5-trimethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix. This results in enhanced flexibility, workability, and durability of the material .
Comparaison Avec Des Composés Similaires
- Bis(3,5,5-trimethylhexyl) phthalate
- Diisononyl phthalate
- Dioctyl phthalate
Comparison: Bis(3,5,5-trimethylhexyl) maleate is unique in its specific ester structure, which imparts distinct properties compared to other plasticizers. For example, it offers better thermal stability and lower volatility than some phthalate-based plasticizers, making it suitable for high-temperature applications .
Propriétés
Numéro CAS |
60100-39-2 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
bis(3,5,5-trimethylhexyl) but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3 |
Clé InChI |
ZVGNLPOWWIWPER-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


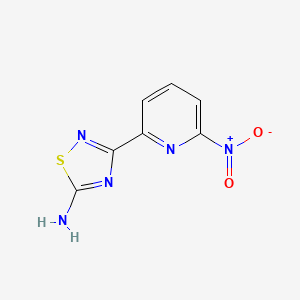

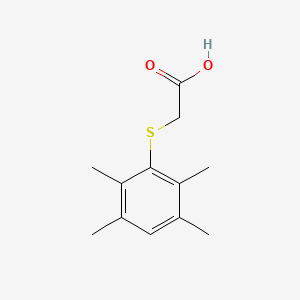
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
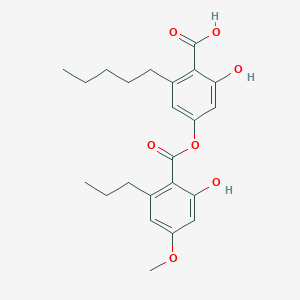
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
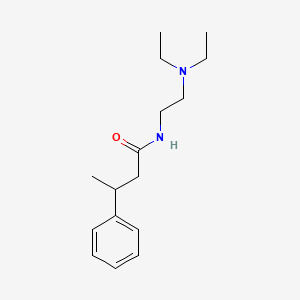
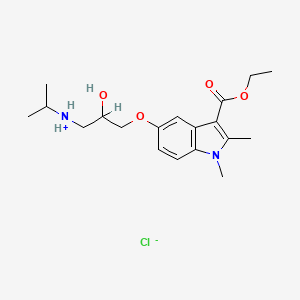
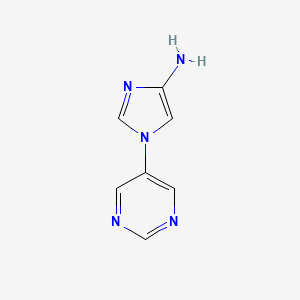
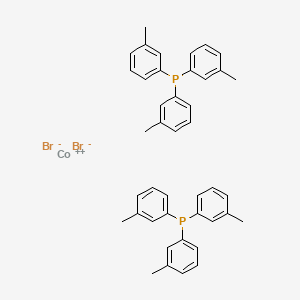
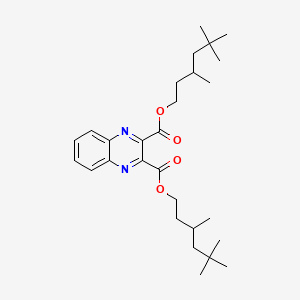
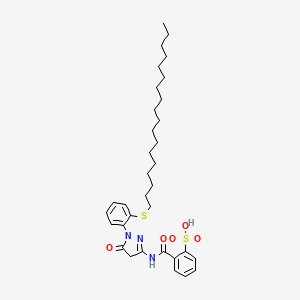
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
